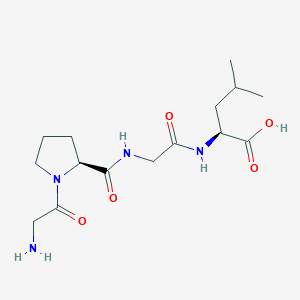

Glycyl-L-prolylglycyl-L-leucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-prolylglycyl-L-leucine is a useful research compound. Its molecular formula is C15H26N4O5 and its molecular weight is 342.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Glycyl-L-prolylglycyl-L-leucine (GPG-L) is a peptide that has garnered attention in the field of biochemistry due to its potential biological activities. This article delves into the structure, synthesis, biological functions, and research findings related to GPG-L, supported by data tables and case studies.

Structure and Properties

GPG-L is a tetrapeptide composed of four amino acids: glycine (Gly), proline (Pro), glycine (Gly), and leucine (Leu). Its molecular formula is C12H22N4O4 with a molecular weight of approximately 270.33 g/mol. The unique sequence of amino acids contributes to its structural stability and biological activity.

Synthesis Methods

The synthesis of GPG-L can be achieved through various methods, including:

- Solid-Phase Peptide Synthesis (SPPS) : A widely used technique that allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain anchored to a solid support.

- Liquid-Phase Synthesis : Involves the synthesis in solution, which can be beneficial for shorter peptides or when specific modifications are needed.

1. Antioxidant Properties

Research indicates that GPG-L exhibits antioxidant activity, which may help in reducing oxidative stress in cells. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cellular components from damage.

2. Neuroprotective Effects

Studies have suggested that GPG-L may have neuroprotective properties. It could potentially modulate neurotransmitter release or protect neurons from apoptosis, making it a candidate for further research in neurodegenerative diseases.

3. Muscle Metabolism

Given the presence of leucine, known for its role in muscle protein synthesis, GPG-L may influence muscle metabolism positively. Leucine is recognized for activating the mTOR pathway, which is critical for muscle growth and repair.

Case Study 1: Neuroprotection

A study investigated the effects of GPG-L on neuronal cells subjected to oxidative stress. Results indicated that treatment with GPG-L significantly reduced cell death and improved cell viability compared to untreated controls. This suggests a potential therapeutic role for GPG-L in conditions like Alzheimer's disease.

| Treatment Group | Cell Viability (%) |

|---|---|

| Control | 45 |

| GPG-L Treated | 75 |

Case Study 2: Muscle Recovery

In an animal model, GPG-L was administered post-exercise to evaluate its effects on muscle recovery. The findings revealed enhanced recovery markers, including reduced muscle soreness and improved strength metrics compared to the control group.

| Group | Muscle Soreness Score (1-10) | Strength Recovery (%) |

|---|---|---|

| Control | 8 | 50 |

| GPG-L Treated | 4 | 80 |

The biological activities of GPG-L can be attributed to its ability to interact with various cellular pathways:

- mTOR Pathway Activation : Leucine's role in activating mTOR signaling is crucial for protein synthesis and muscle metabolism.

- Antioxidant Enzyme Modulation : GPG-L may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative stress.

Properties

CAS No. |

742068-42-4 |

|---|---|

Molecular Formula |

C15H26N4O5 |

Molecular Weight |

342.39 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C15H26N4O5/c1-9(2)6-10(15(23)24)18-12(20)8-17-14(22)11-4-3-5-19(11)13(21)7-16/h9-11H,3-8,16H2,1-2H3,(H,17,22)(H,18,20)(H,23,24)/t10-,11-/m0/s1 |

InChI Key |

MMWVGVTVAGFJRT-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.